2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
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Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl and methoxy groups, as well as phenylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nucleophilic substitution, reduction, and protection-deprotection sequences. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy or phenylmethyl groups with other substituents.
Condensation: Formation of larger molecules through the reaction of hydroxyl groups with carboxylic acids or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction could produce diols.
Scientific Research Applications
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methoxyphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- include other diazepinones and related heterocyclic compounds with similar functional groups and structural features.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of multiple hydroxyl and methoxy groups, which can influence its reactivity and biological activity
Properties
CAS No. |
153182-39-9 |
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Molecular Formula |
C35H38N2O5 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C35H38N2O5/c1-41-29-17-13-27(14-18-29)23-36-31(21-25-9-5-3-6-10-25)33(38)34(39)32(22-26-11-7-4-8-12-26)37(35(36)40)24-28-15-19-30(42-2)20-16-28/h3-20,31-34,38-39H,21-24H2,1-2H3/t31-,32-,33+,34+/m1/s1 |
InChI Key |
WHRABYWAWCKTGZ-WZJLIZBTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=C(C=C3)OC)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=C(C=C3)OC)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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